molecular formula C10H10N4O7 B13146641 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione

Cat. No.: B13146641
M. Wt: 298.21 g/mol
InChI Key: GPVQOZIDUSYESY-UMMCILCDSA-N
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Description

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione is a complex organic compound that belongs to the class of nucleosides This compound is characterized by a purine base attached to a sugar moiety, specifically a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione typically involves the coupling of a purine base with a protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the coupling reaction. The process may also involve multiple steps of protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the compound is produced with high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form carbonyl compounds.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The purine base can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted purine nucleosides. These products have distinct chemical and biological properties that can be exploited for various applications.

Scientific Research Applications

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in nucleotide metabolism, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features but different biological activities.

    Guanosine: Another nucleoside with a purine base, known for its role in cellular signaling.

    Inosine: A nucleoside that can be converted into other nucleotides and has various biological functions.

Uniqueness

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-2,6,8(9H)-trione is unique due to its specific structural configuration and the presence of multiple hydroxyl groups on the sugar moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N4O7

Molecular Weight

298.21 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2,6,8-trione

InChI

InChI=1S/C10H10N4O7/c15-1-2-4(16)5(17)8(21-2)14-6-3(11-10(14)20)7(18)13-9(19)12-6/h2,4-5,8,15-17H,1H2,(H,13,18,19)/t2-,4-,5-,8-/m1/s1

InChI Key

GPVQOZIDUSYESY-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=O)NC(=O)C3=NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=NC(=O)NC(=O)C3=NC2=O)O)O)O

Origin of Product

United States

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